1-Homoaustraline

Description

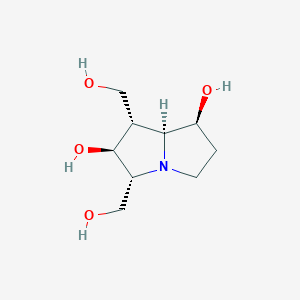

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(1S,5R,6S,7S,8S)-5,7-bis(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,6-diol |

InChI |

InChI=1S/C9H17NO4/c11-3-5-8-7(13)1-2-10(8)6(4-12)9(5)14/h5-9,11-14H,1-4H2/t5-,6-,7+,8+,9+/m1/s1 |

InChI Key |

VGKJZAKOEZKJAJ-DFTQBPQZSA-N |

Isomeric SMILES |

C1CN2[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)CO)O)CO |

Canonical SMILES |

C1CN2C(C(C(C2C1O)CO)O)CO |

Synonyms |

1,3-dihydroxymethyl-2,7-dihydroxyindolizidine 1-homoaustraline |

Origin of Product |

United States |

Synthetic Methodologies for 1 Homoaustraline and Analogues

Pioneering Synthetic Strategies for 1-Homoaustraline

Early synthetic efforts towards this compound and its analogues established foundational methodologies that have influenced subsequent research. These pioneering strategies often involved the use of cycloaddition reactions and subsequent transformations to build the desired iminosugar scaffold. libretexts.orgwikipedia.orgnih.govr-project.orgyoutube.com

Chmielewski's Approaches to this compound Synthesis

The research group led by Chmielewski has made significant contributions to the synthesis of this compound and other iminosugars. libretexts.orgwikipedia.orgyoutube.com Their strategies frequently leverage the versatility of 1,3-dipolar cycloaddition reactions. libretexts.orgwikipedia.orgr-project.orgyoutube.com

A central theme in Chmielewski's synthetic approaches is the application of 1,3-dipolar cycloaddition reactions, particularly utilizing nitrones as the 1,3-dipoles. libretexts.orgwikipedia.orgr-project.orgyoutube.com This type of reaction allows for the stereocontrolled formation of cyclic intermediates that can be further elaborated into the iminosugar structure. libretexts.orgr-project.org

In these cycloaddition reactions, α,β-unsaturated lactones have been effectively employed as dipolarophiles. libretexts.orgwikipedia.orgnih.govr-project.orgyoutube.com The reaction between nitrones and α,β-unsaturated lactones provides cycloadducts that contain the necessary functional groups and stereochemical information for subsequent conversion to this compound and its analogues. libretexts.orgwikipedia.orgr-project.orgyoutube.com

A key aspect of some of these synthetic sequences involves the rearrangement of the lactone ring systems present in the initial cycloadducts or intermediates. wikipedia.orgr-project.orgyoutube.com These rearrangements are crucial for transforming the initial cyclic structure into the desired piperidine (B6355638) framework of the iminosugar. wikipedia.orgr-project.orgyoutube.com

Following the cycloaddition and potential rearrangement steps, intramolecular alkylation involving the nitrogen atom is often utilized to achieve the final cyclization and form the piperidine ring, which constitutes the core iminosugar scaffold. r-project.org This cyclization step is critical for establishing the six-membered nitrogen-containing ring characteristic of this class of compounds. r-project.org

Rearrangement of Lactone Ring Systems during Synthetic Sequences

Divergent Synthetic Pathways Towards the this compound Core Structure

Beyond specific linear routes, divergent synthetic pathways have also been explored to access the this compound core structure. libretexts.orgwikipedia.orgnih.govr-project.orgyoutube.com These approaches aim to synthesize key intermediates that can be channeled towards the synthesis of this compound as well as other related iminosugars, offering flexibility in accessing a library of analogues from common precursors. libretexts.orgwikipedia.orgnih.govr-project.orgyoutube.com

Stereochemical Control and Selectivity in this compound Synthesis

Achieving high stereochemical control is paramount in the synthesis of polyhydroxylated pyrrolizidines like this compound, as the biological activity is highly dependent on the specific spatial arrangement of hydroxyl groups and the pyrrolizidine (B1209537) core. acs.orgethz.ch Strategies employed to control stereochemistry include the use of chiral starting materials, chiral auxiliaries, and stereoselective reactions such as 1,3-dipolar cycloadditions. ethz.chwikipedia.orgmsu.edu

Investigations into Regio- and Stereoselectivity of 1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocycles, including the pyrrolidine (B122466) ring found in pyrrolizidines. wikipedia.orgorganic-chemistry.orgyoutube.com These reactions involve the reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.orgscribd.com The stereochemistry of 1,3-dipolar cycloadditions is typically stereospecific with respect to the dipolarophile, meaning the relative stereochemistry of substituents on the dipolarophile is maintained in the cyclic adduct. wikipedia.orgscribd.com

Studies have investigated the regio- and stereoselectivity of 1,3-dipolar cycloadditions involving cyclic nitrones and unsaturated lactones as key steps in the synthesis of polyhydroxylated alkaloids. researchgate.netresearchgate.net For instance, the 1,3-dipolar cycloaddition of a five-membered cyclic nitrone derived from malic acid with an unsaturated D-threo-hexonolactone has been shown to yield a single adduct with high stereoselectivity. researchgate.netnih.gov This high preference for a specific adduct is often attributed to factors such as the exo approach of reactants and anti addition to substituents on the dipolarophile, influenced by steric and electronic effects. researchgate.net

Double Asymmetric Induction in the Synthesis of this compound Derivatives

Double asymmetric induction occurs when both the dipole and the dipolarophile in a cycloaddition reaction are chiral, and their inherent chirality influences the stereochemical outcome of the reaction, often leading to a synergistic effect that enhances the selectivity for a particular stereoisomer. researchgate.netwikipedia.org Investigations into double asymmetric induction in 1,3-dipolar cycloadditions of five-membered cyclic nitrones to α,β-unsaturated γ-lactones have provided insights into controlling the stereochemistry of newly formed chiral centers in the synthesis of polyhydroxylated systems. researchgate.net These reactions are often kinetically controlled, although prolonged reaction times or heating can sometimes lead to the formation of more stable thermodynamic products. researchgate.net The interplay of the chiral centers in both reactants dictates the diastereoselectivity of the cycloaddition. researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships and identifying compounds with enhanced biological properties. researchgate.net These synthetic efforts often involve modifying existing routes or developing new strategies to introduce variations in the polyhydroxylated pyrrolizidine or indolizidine core or in the attached substituents. researchgate.netresearchgate.netunifi.itwikipedia.orgCurrent time information in Bangalore, IN.wikipedia.org

Strategies for Other C-1 Homologues and Related Polyhydroxylated Pyrrolizidines and Indolizidines

Syntheses of other C-1 homologues of australine (B55042) and related polyhydroxylated pyrrolizidines and indolizidines often employ versatile synthetic strategies that can be adapted to create diverse structural variations. researchgate.netresearchgate.netacs.orgCurrent time information in Bangalore, IN.nih.govacs.org Approaches include those based on 1,3-dipolar cycloadditions, as discussed earlier, as well as methods utilizing sugar-derived building blocks and various cyclization strategies. researchgate.netresearchgate.netacs.orgCurrent time information in Bangalore, IN.nih.govacs.org For example, a synthesis of this compound itself involved a sequence starting from a 1,3-dipolar cycloaddition adduct, followed by ring rearrangement, functional group manipulations, and intramolecular alkylation to form the pyrrolizidine ring. researchgate.netnih.gov The synthesis of other polyhydroxylated indolizidines and quinolizidines from sugar-derived lactams via a one-pot reduction/Mannich/Michael sequence also exemplifies strategies for accessing related ring systems. researchgate.netnih.gov

Exploration of Modified Carbohydrate-Derived Building Blocks and Ring Systems

Carbohydrates serve as valuable chiral starting materials for the synthesis of polyhydroxylated alkaloids due to their abundance and the presence of multiple stereocenters. researchgate.netrsc.orguniversiteitleiden.nlunifi.itCurrent time information in Bangalore, IN.nih.gov The exploration of modified carbohydrate-derived building blocks allows for the introduction of different functional groups and variations in the carbon skeleton, leading to a wider range of polyhydroxylated pyrrolizidine and indolizidine structures. researchgate.netrsc.orgCurrent time information in Bangalore, IN.nih.gov Synthetic routes often involve transforming carbohydrates into suitable intermediates, such as unsaturated lactones or cyclic nitrones, which can then be used in key ring-forming reactions like 1,3-dipolar cycloadditions or other cyclization strategies. rsc.orgresearchgate.netub.edu The use of epoxy carbohydrate derivatives and analogues as intermediates in the synthesis of glycosidase inhibitors, including polyhydroxylated pyrrolizidines, highlights the utility of modified sugar scaffolds. rsc.org

Structural Characterization and Elucidation of 1 Homoaustraline and Its Intermediates

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) are fundamental tools in organic chemistry for determining the structure of unknown compounds and confirming the identity of synthesized molecules. utoronto.casciepub.com

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the different types of atoms and their connectivity. utoronto.canih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of resonances and the determination of relative stereochemistry. nih.govresearchgate.net

Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and signal intensities, provides insights into the local electronic environment and the types of carbon and hydrogen atoms present. utoronto.canih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable for establishing correlations between coupled nuclei and determining connectivity, which is crucial for assembling the molecular skeleton. utoronto.ca For complex molecules like 1-homoaustraline, advanced 2D NMR experiments providing long-range heteronuclear correlations can significantly facilitate structure elucidation, especially for compounds with limited hydrogen atoms. researchgate.net The interpretation of NMR spectra, while powerful, can be time-intensive and often requires significant expertise. nih.gov

NMR studies have been utilized to characterize the structures of compounds synthesized during the preparation of this compound. For instance, in the synthesis involving a 1,3-dipolar cycloaddition, ¹H and ¹³C NMR analyses were used to characterize the structures of the resulting adducts. colab.ws In some cases, ¹H NMR spectra at different temperatures can reveal the presence of distinct nitrogen invertomers, indicating conformational flexibility. academie-sciences.fr

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. utoronto.casciepub.combritannica.compitt.edu It is a crucial tool for confirming the molecular structure of synthesized compounds and identifying reaction intermediates. pitt.eduuniv-tiaret.dz

The molecular ion peak in a mass spectrum corresponds to the intact molecule that has been ionized, and its m/z value gives the molecular mass. britannica.commsu.edu High-resolution mass spectrometry can measure the molecular ion mass with high accuracy, allowing for the determination of the exact molecular formula. britannica.commsu.edu Fragmentation patterns, resulting from the breakdown of the molecular ion into smaller ions, provide additional structural information by indicating the presence of specific functional groups and the connectivity of atoms within the molecule. britannica.commsu.edu

Soft ionization techniques, such as chemical ionization (CI), are often employed for fragile or polar molecules to obtain abundant quasi-molecular ions with less fragmentation, which is beneficial for molecular weight confirmation. pitt.edursc.org Mass spectrometry is frequently used in conjunction with other spectroscopic techniques to provide a more complete picture of the molecular structure. britannica.comuniv-tiaret.dz

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. utoronto.casciepub.comksu.edu.sa These techniques are complementary, as they have different selection rules governing which vibrations are active in their respective spectra. ksu.edu.saedinst.com

IR spectroscopy measures the absorption of infrared light by a molecule, which causes transitions to higher vibrational energy levels. ksu.edu.saedinst.com For a vibration to be IR active, there must be a change in the molecule's dipole moment during the vibration. ksu.edu.saedinst.com IR spectroscopy is particularly useful for identifying polar functional groups such as carbonyls (C=O) and hydroxyls (O-H). ksu.edu.sautdallas.edu

Raman spectroscopy, on the other hand, is based on the inelastic scattering of light (Raman effect) when irradiated with a laser. ksu.edu.saedinst.com For a vibration to be Raman active, there must be a change in the molecule's polarizability during the vibration. ksu.edu.saedinst.com Raman spectroscopy is generally more sensitive to nonpolar bonds and symmetric vibrations, such as C-C and C=C stretches. ksu.edu.sahoriba.com

Both IR and Raman spectroscopy can provide a molecular fingerprint that can be used to compare samples and confirm the identity of a compound. utdallas.edu While IR is often more sensitive, Raman spectroscopy is particularly sensitive to lattice vibrations in crystals, making it useful for studying polymorphism in the solid state. edinst.com In the context of this compound and its intermediates, vibrational spectroscopy can be used to confirm the presence of hydroxyl groups, the indolizidine ring system, and other relevant functionalities introduced during synthesis. colab.ws

Mass Spectrometry for Molecular Structure Confirmation

X-ray Crystallographic Investigations of this compound and Related Structures

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in the crystal lattice and intermolecular interactions. unizar-csic.es For complex molecules, especially those with multiple stereocenters like this compound, X-ray crystallography can unambiguously establish the relative and absolute configuration. unizar-csic.es

While direct X-ray crystallographic data specifically for this compound was not found in the provided search results, the technique is commonly applied to related polyhydroxylated indolizidine alkaloids and their synthetic precursors to confirm their structures and stereochemistry. clockss.orgacs.org The successful application of X-ray crystallography depends on obtaining suitable single crystals of the compound.

Growing high-quality single crystals of a compound is often the most challenging step in X-ray crystallography. Various methodologies are employed depending on the physical properties of the substance, such as solubility, melting point, and purity. Common techniques include slow evaporation of a solution, cooling a saturated solution, or diffusion of a non-solvent into a solution of the compound. The choice of solvent or solvent system is critical for successful crystal growth.

While specific crystal growth methodologies for this compound were not detailed in the search results, studies on related compounds highlight the importance of obtaining crystals of sufficient size (typically > 10-20 microns) and quality for X-ray diffraction analysis. unizar-csic.es Low-temperature measurements can sometimes improve crystal stability and reduce issues related to disorder, leading to better data quality. unizar-csic.es

X-ray diffraction data provides a precise picture of the molecular conformation in the crystalline state. This solid-state conformation can be compared to conformations observed or predicted in solution (e.g., from NMR studies) or through computational methods. Differences in conformation between the solid state and solution can occur due to crystal packing effects.

Computational and Theoretical Studies on 1 Homoaustraline

Quantum Chemical Calculations for Reaction Mechanisms in 1-Homoaustraline Synthesis

Quantum chemical calculations have been extensively applied to investigate the reaction mechanisms involved in the synthesis of this compound and related iminosugars, particularly focusing on the key 1,3-dipolar cycloaddition step. These studies aim to elucidate the energetic profiles of reaction pathways and the nature of transition states.

Computational studies using molecular orbital calculations, often at the B3LYP/6-31+G(d) and B3LYP/6-31+G(d,p) levels of theory, have been performed to investigate the energies associated with these cycloaddition reactions. These calculations have been shown to reproduce experimental observations well.

Investigation of 1,3-Dipolar Cycloaddition Pathways and Transition States

The synthesis of this compound often utilizes a 1,3-dipolar cycloaddition between a cyclic nitrone and an α,β-unsaturated lactone as a crucial step. Computational methods have been employed to explore different reaction channels and approaches of the reactants.

Studies have investigated the preference for exo versus endo approaches in these cycloadditions, noting that this can influence whether the kinetic or thermodynamic product is formed, particularly when involving δ- and γ-lactones. The energies of these cycloaddition reactions have been investigated through molecular orbital calculations to understand these preferences. Transition structures for related cycloadditions have been examined computationally to explain observed stereoselectivity.

While specific numerical data for transition state energies leading directly to the key cycloadduct in this compound synthesis were not detailed in the provided sources, computational studies in this area typically involve calculating the energies of reactants, products, and various possible transition states to determine the lowest energy pathway and activation barriers.

Elucidation of Regio- and Stereoselectivity through Molecular Orbital Theory

Molecular orbital theory, often within the framework of DFT calculations at levels such as B3LYP/6-31+G(d), has been instrumental in understanding and predicting the regio- and stereoselectivity of the 1,3-dipolar cycloaddition reactions relevant to this compound synthesis.

Computational investigations have revealed the stereochemical preferences of these reactions by studying different reactant approaches and their conformational aspects. The results of these calculations have shown good correspondence with experimental data. Regio- and stereospecificity have been observed in the addition of nitrones to unsaturated sugar carbonyl compounds and lactones, with computational methods helping to explain these outcomes. For instance, the high preference for anti addition to certain substituents in lactones has been explained through computational analysis.

Computational studies provide insights into the electronic interactions and steric factors that govern which orientation and approach are favored during the cycloaddition, thereby determining the regiochemical and stereochemical outcome.

Conformational Analysis using Advanced Computational Methods

Conformational analysis using computational methods is important for understanding the three-dimensional structure and flexibility of molecules like this compound and its synthetic precursors, as conformation can significantly influence reactivity and biological activity.

Conformational aspects influencing the stereochemical preferences in cycloaddition reactions have been considered in computational studies related to this compound synthesis. For a related cycloadduct, an MM2 conformational search provided multiple low-energy conformations, indicating a degree of rotational freedom around certain bonds. NMR conformational studies are also a relevant technique in broader carbohydrate research.

Computational methods such as molecular mechanics (MM), density functional theory (DFT), and ab initio calculations can be used to explore the potential energy surface of a molecule and identify stable conformers and their relative energies. This information is crucial for understanding the preferred spatial arrangement of atoms, which impacts reactivity and interactions with other molecules.

While detailed computational conformational analyses specifically focused on the final this compound molecule were not extensively described in the provided sources, such studies are standard practice in the characterization of complex carbohydrates and iminosugars.

Prediction of Reactivity and Stability Profiles of this compound and its Derivatives

Computational methods can be used to predict the reactivity and stability of chemical compounds by analyzing their electronic structure, bond energies, and reaction pathways.

In the context of this compound synthesis, computational studies have touched upon the stability of intermediates, such as the lability of a nitroalkene intermediate which could decompose competitively with the desired cycloaddition. The stability of thermodynamic products formed in reversible cycloaddition reactions has also been discussed based on computational and experimental observations.

Predicting the reactivity of this compound itself would involve computational assessment of potential reaction sites, susceptibility to various reagents, and the energetic feasibility of different transformations. Stability profiles could be investigated by calculating bond dissociation energies, potential energy barriers for isomerization or decomposition pathways, and analyzing the molecule's behavior under various theoretical conditions.

While the provided sources offer insights into the stability and reactivity of precursors within the synthetic route, detailed computational predictions specifically for the reactivity and long-term stability of the final this compound molecule or its direct derivatives were not a primary focus of the discussed computational studies.

Data Tables

Computational studies generate various types of data, including:

Relative energies of transition states and intermediates

Activation energies for reactions

Energetic differences between exo and endo transition states

Relative energies of different conformers

Molecular orbital energies and coefficients

Partial atomic charges and bond orders

Specific numerical data for these properties directly pertaining to this compound or its synthesis steps, suitable for populating interactive data tables, were not detailed in the provided search results.

Mechanistic Biological Activity Research of 1 Homoaustraline

Glycosidase Inhibition Studies and Mechanisms

Glycosidases are enzymes crucial for various biological processes, including carbohydrate metabolism, glycoprotein (B1211001) processing, and lysosomal catabolism. The ability of polyhydroxylated alkaloids like 1-homoaustraline to inhibit these enzymes makes them subjects of significant research.

Interaction with Alpha-Mannosidases (In Vitro Investigations)

This compound has also been investigated for its effects on alpha-mannosidases in vitro. Alpha-mannosidases are involved in the processing of N-linked glycans, which are essential for the proper folding and function of many proteins. nih.gov While some pyrrolizidine (B1209537) inhibitors like australine (B55042) have not been reported to inhibit mannosidase activity, indolizidine analogs, including homoaustraline, have shown some inhibitory activity against alpha-mannosidase from jack bean, albeit weakly. capes.gov.bracs.org

Comparative Analysis with Natural Glycosidase Inhibitors (e.g., Australine, Castanospermine (B190763), Swainsonine)

This compound is structurally related to other known polyhydroxylated alkaloid glycosidase inhibitors, such as australine (a pyrrolizidine alkaloid), castanospermine (an indolizidine alkaloid), and swainsonine (B1682842) (an indolizidine alkaloid). wikipedia.orgwikipedia.orgnih.govnih.gov Comparative studies are essential to understand the differences in their inhibitory profiles and the structural features that dictate their specificity.

Australine and its stereoisomers are recognized as glycosidase inhibitors. capes.gov.bracs.org Castanospermine is a potent inhibitor of certain glucosidase enzymes and has shown antiviral activity in vitro. wikipedia.org It strongly inhibits disaccharidases like sucrase, maltase, and trehalase in vitro, with sucrase being particularly sensitive. nih.gov Swainsonine is a potent inhibitor of Golgi alpha-mannosidase II. wikipedia.orgnih.gov

Comparative studies involving homoaustraline and these natural inhibitors have revealed differences in their enzyme selectivity. For instance, while castanospermine and swainsonine have distinct effects on intestinal sucrase activity (castanospermine directly inhibits the enzyme, while swainsonine affects its carbohydrate structure), homoaustraline and related indolizidines have shown good inhibition of amyloglucosidase but are relatively weak inhibitors of alpha- and beta-glucosidase, similar to australine and other pyrrolizidine inhibitors. capes.gov.bracs.orgnih.govresearchgate.net The inhibitory activities of some homoaustraline stereoisomers have been reported to be comparable to those of castanospermine and australine against certain enzymes like amyloglucosidase. capes.gov.bracs.org

Exploration of Enzyme Active Site Binding Modes and Substrate Specificity (In Vitro Studies)

Understanding how this compound interacts with the active sites of enzymes and its substrate specificity is crucial for elucidating its mechanism of action in vitro. Enzyme specificity is determined by the complementary shape, size, and chemical properties of the enzyme's active site and its substrate. savemyexams.comnumberanalytics.comlibretexts.orglibretexts.org The binding involves various molecular interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions. numberanalytics.com

While specific detailed studies on the active site binding modes and substrate specificity of this compound were not extensively found in the immediate search results, research on other glycosidase inhibitors provides context. For example, molecular docking studies on other inhibitors have shown interactions with active site residues via hydrogen bonds. rsc.orgscienceopen.comfrontiersin.org The structural similarity of this compound to monosaccharides allows it to bind to the active site of glycosidases, mimicking the natural substrate or the transition state of the enzymatic reaction.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Enzymatic Systems

Structure-Activity Relationship (SAR) studies aim to correlate structural modifications of a compound with changes in its biological activity. nih.govnih.govcam.ac.uknih.govplos.org In the context of this compound, SAR studies of its analogues in enzymatic systems help to identify which parts of the molecule are essential for glycosidase inhibition and specificity.

The synthesis of ring-expanded indolizidine analogs of pyrrolizidine alkaloids like australine, including homoaustraline, allows for the investigation of how changes in ring size and stereochemistry affect glycosidase inhibitory activity. capes.gov.bracs.org Studies comparing homoaustraline and its stereoisomers have shown variations in their inhibitory potential against different glycosidases. For instance, the stereochemistry of hydroxyl groups can significantly influence the strength and selectivity of inhibition. beilstein-journals.org These studies contribute to a deeper understanding of the structural determinants of glycosidase inhibition within the class of polyhydroxylated indolizidine alkaloids.

Future Directions and Emerging Research Avenues for 1 Homoaustraline

Application of Advanced Spectroscopic Techniques for In-depth Structural Dynamics and Solvation Studies

While basic spectroscopic data, such as NMR, is crucial for structural confirmation of 1-Homoaustraline and its derivatives ucr.edu, advanced spectroscopic techniques can provide deeper insights into their structural dynamics, conformational preferences, and interactions in various environments, including biological milieus. Future studies could utilize techniques like high-field NMR spectroscopy, including relaxation and diffusion-ordered spectroscopy (DOSY), to probe molecular motion and aggregation behavior. Solid-state NMR could provide information on the compound's structure in solid form, relevant for formulation studies. wikipedia.org Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could offer insights into the compound's three-dimensional structure and its complexes with other molecules. Vibrational spectroscopy (IR and Raman) coupled with computational methods could help understand hydrogen bonding networks and solvation effects, which are critical for biological activity.

Integrated Computational-Experimental Approaches for Comprehensive Mechanistic Insights

The combination of computational and experimental methods is becoming increasingly powerful in chemical and biological research. For this compound, integrated approaches can provide comprehensive mechanistic insights into its synthesis and its interactions with biological targets. Future research will likely involve more extensive use of computational chemistry, including quantum mechanics calculations to study reaction transition states in novel synthetic routes and molecular dynamics simulations to understand the conformational landscape of this compound in solution and its binding dynamics with enzymes. These computational predictions can guide experimental design, for example, in identifying key residues involved in enzyme binding or predicting the outcome of new synthetic transformations. Conversely, experimental data, such as binding affinities or spectroscopic parameters, can be used to validate and refine computational models, leading to a more accurate and predictive understanding of this compound's behavior.

Exploration of New Biological Targets and Pathways for this compound Beyond Glycosidases

While this compound is known for its glycosidase inhibitory activity, iminosugars as a class can interact with a variety of biological targets involved in diverse pathways. Future research aims to explore potential new biological targets and pathways modulated by this compound beyond its established effects on glycosidases. This could involve high-throughput screening against enzyme panels, including glycosyltransferases, chaperones, or other proteins involved in carbohydrate metabolism and cellular signaling. Investigating its effects on cellular processes not directly linked to glycosidase activity, such as autophagy, apoptosis, or inflammation, could reveal novel therapeutic opportunities. 'Omics' approaches, such as proteomics or metabolomics, could be employed to globally assess the biological impact of this compound treatment on cells or tissues, potentially uncovering unexpected targets or modulated pathways.

Q & A

Q. Methodological Guidance :

- Include a stepwise protocol with equipment specifications (e.g., Schlenk line for air-sensitive steps) and reagent sources .

- Cross-validate spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in stereochemical assignments .

How can researchers resolve contradictions between experimental NMR data and computational models for this compound’s conformational analysis?

Advanced Research Focus

Discrepancies often arise from incomplete sampling of conformational space in computational models or solvent effects unaccounted for in simulations. For example, axial-equatorial equilibria in pyranoside derivatives like this compound may not align with gas-phase DFT predictions due to solvation dynamics.

Q. Methodological Approach :

- Perform temperature-dependent NMR studies to quantify free energy differences between conformers .

- Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water or methanol) to refine computational predictions .

- Apply error analysis frameworks (e.g., comparing experimental vs. calculated -coupling constants) to quantify uncertainties .

What strategies are recommended for optimizing the enantiomeric purity of this compound during large-scale synthesis?

Advanced Research Focus

Enantiomeric purity is critical for biological studies but can be compromised by racemization during prolonged reaction steps or acidic/basic workups.

Q. Methodological Recommendations :

- Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to enhance stereocontrol .

- Monitor racemization kinetics using polarimetry or chiral HPLC at intermediate stages .

- Design orthogonal protecting groups to minimize side reactions during deprotection .

How should researchers design experiments to assess the biological activity of this compound while ensuring statistical rigor?

Basic Research Focus

Biological assays require robust experimental design, including controls, replication, and blinding. For example, cytotoxicity studies should include positive/negative controls and dose-response curves with triplicate measurements.

Q. Methodological Framework :

- Define primary endpoints (e.g., IC values) and secondary endpoints (e.g., apoptosis markers) a priori .

- Use ANOVA or mixed-effects models to account for batch-to-batch variability in compound synthesis .

- Pre-register protocols in repositories like Open Science Framework to mitigate bias .

What analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?

Advanced Research Focus

Stability studies must simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and track degradation products.

Q. Methodological Workflow :

- Use LC-MS/MS to quantify intact this compound and identify degradation pathways (e.g., hydrolysis or oxidation) .

- Apply accelerated stability testing (e.g., Arrhenius modeling) to predict shelf-life .

- Validate methods using forced degradation studies (e.g., exposure to UV light or reactive oxygen species) .

How can researchers address low yields in the final cyclization step of this compound synthesis?

Basic Research Focus

Low yields may stem from competing side reactions or inefficient catalyst turnover.

Q. Troubleshooting Strategies :

- Screen alternative solvents (e.g., DMF vs. THF) to improve reaction efficiency .

- Optimize catalyst loading via Design of Experiments (DoE) approaches .

- Characterize intermediates by X-ray crystallography to confirm structural integrity before proceeding .

What are the best practices for reporting contradictory spectral data in publications on this compound derivatives?

Advanced Research Focus

Transparency in data reporting is essential for reproducibility. Contradictions may arise from instrument calibration errors or sample impurities.

Q. Guidelines for Reporting :

- Disclose raw data (e.g., NMR FID files) in supplementary materials .

- Compare results with literature benchmarks and discuss potential sources of error (e.g., baseline noise in crowded spectral regions) .

- Use standardized formats for spectral assignments (e.g., δ values reported to two decimal places) .

How should interdisciplinary teams collaborate to study this compound’s mechanism of action?

Advanced Research Focus

Interdisciplinary collaboration requires clear communication of hypotheses and methodologies across chemistry, biology, and computational domains.

Q. Collaborative Framework :

- Establish shared data repositories (e.g., GitHub or LabArchives) for real-time updates .

- Hold regular cross-disciplinary meetings to align experimental milestones (e.g., synthesis timelines with assay schedules) .

- Use visualization tools (e.g., PyMOL for docking studies) to bridge chemical and biological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.